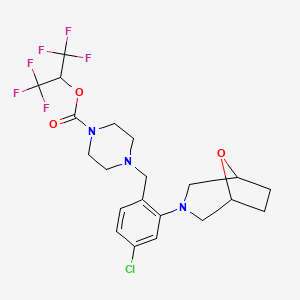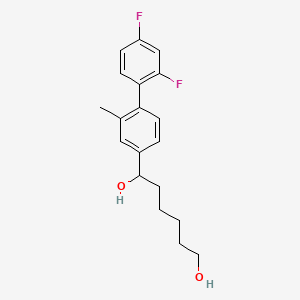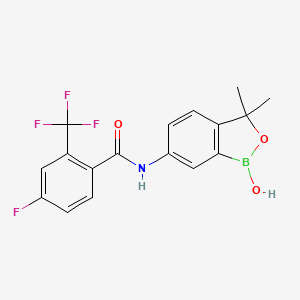
Acoziborol
Übersicht
Beschreibung
Acoziborole (SCYX-7158) is an antiprotozoal drug invented by Anacor Pharmaceuticals in 2009 . It is currently under development by the Drugs for Neglected Diseases Initiative for the treatment of African trypanosomiasis (sleeping sickness) . It is a structurally novel drug described as a benzoxaborole derivative .
Synthesis Analysis
Acoziborole was selected as a pre-clinical candidate to treat sleeping sickness caused by T.b. gambiense in late 2009 . DNDi’s own lead optimization project led to the selection, starting with an initial hit identified in the Anacor chemical library .
Molecular Structure Analysis
Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT) .
Chemical Reactions Analysis
Acoziborole is a structurally novel drug described as a benzoxaborole derivative .
Wissenschaftliche Forschungsanwendungen
Behandlung der Afrikanischen Trypanosomiasis beim Menschen (HAT)
Acoziborol ist ein neuartiger Kandidat mit Bor-Gehalt, der als orales Medikament zur Behandlung der Afrikanischen Trypanosomiasis beim Menschen (HAT), auch bekannt als Schlafkrankheit, entwickelt wurde {svg_1}. Es wurde bei 128 gesunden erwachsenen Männern subsaharischer Herkunft, die in Frankreich leben, untersucht {svg_2}. Die Studie zeigte, dass this compound bei Patienten sicher als potenzielle einmalige orale Heilung für beide Stadien der gambischen HAT untersucht werden kann {svg_3}.
Einmalige orale Behandlung
This compound wird als neue, einmalige orale Behandlung für T.b. gambiense Schlafkrankheit {svg_4} entwickelt. Die Entwicklung eines weiteren oralen Medikaments, insbesondere eines, das als eintägige, einmalige Dosis verabreicht werden kann, könnte die Verabreichung vereinfachen und die Bemühungen um eine nachhaltige Beseitigung der Krankheit verstärken {svg_5}.
Behandlung der Spätphase der HAT
In Zusammenarbeit mit Anacor Pharmaceuticals und Scynexis hat die Initiative Drugs for Neglected Diseases this compound als weiteres orales Medikament zur Behandlung der Spätphase der HAT entdeckt {svg_6}. In präklinischen Studien hat sich this compound als wirksames antimikrobielles Mittel gegen Trypanosoma brucei gambiense erwiesen {svg_7}.
Behandlung der Frühphase der HAT
Eine Phase-II/III-Studie in Krankenhäusern in der Demokratischen Republik Kongo und Guinea untersuchte die Sicherheit und Wirksamkeit von this compound als potenzielle einmalige, krankheitsstadienunabhängige orale Behandlung {svg_8}. Die Behandlungserfolgsrate nach 18 Monaten betrug 100 % bei 41 Patienten mit g-HAT im Frühstadium {svg_9}.
Behandlung von Kindern mit HAT
ACOZI-KIDS zielt darauf ab, this compound als einmalige orale Behandlung für Kinder mit Schlafkrankheit im Stadium 1 und 2, verursacht durch T.b. gambiense, zu entwickeln und zu registrieren {svg_10}.
Beitrag zu den globalen Eliminationszielen
Wenn sich this compound, eine einmalige Behandlung, als sicher und wirksam erweist, würde es nationalen Programmen ein noch besseres Instrument an die Hand geben, um die globalen Eliminationsziele zu erreichen {svg_11}.
Wirkmechanismus
Target of Action
Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .
Mode of Action
Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .
Biochemical Pathways
It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.
Pharmacokinetics
In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .
Result of Action
The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Cellular Effects
Acoziborole has shown significant effects on Trypanosoma brucei, the parasite responsible for African trypanosomiasis . It has been found to cause significant perturbations in S-adenosyl-L-methionine metabolism in T. brucei
Molecular Mechanism
It has been suggested that it may involve host-parasite co-metabolic activation . This involves a metabolic enzymatic cascade dependent on a host-pathogen interaction that determines the potency of a series of benzoxaborole compounds against T. brucei .
Temporal Effects in Laboratory Settings
Acoziborole has been observed to have a long elimination half-life of approximately 400 hours . It appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours, after which a slow decrease is quantifiable until 14 weeks after dosing .
Dosage Effects in Animal Models
It has been shown to be well-tolerated at all doses tested in human trials, with no dose-related adverse events observed .
Metabolic Pathways
The metabolic pathways that Acoziborole is involved in are not fully understood. It has been suggested that it may be involved in the metabolism of S-adenosyl-L-methionine in T. brucei .
Transport and Distribution
It has been observed to appear rapidly in plasma following oral administration .
Eigenschaften
IUPAC Name |
4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGDEXEGLDNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336035 | |
| Record name | Acoziborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266084-51-8 | |
| Record name | SCYX-7158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acoziborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acoziborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOZIBOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

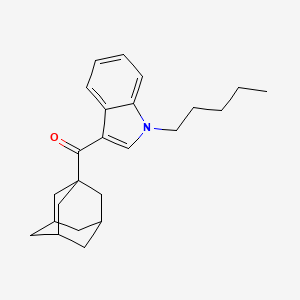

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)
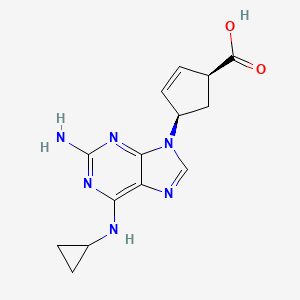

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
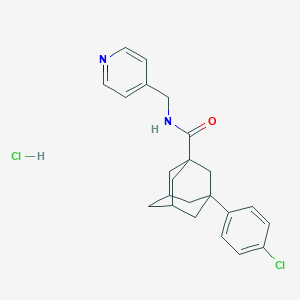


![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
